3-Pyridin-2-yl-propionamidine
Overview
Description
3-Pyridin-2-yl-propionamidine is a chemical compound with the molecular formula C8H11N3 . It is commonly used as a ligand to make coordination polymers .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
The chemical reactions involving 3-Pyridin-2-yl-propionamidine have been studied in the context of synthesizing N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .Scientific Research Applications
1. Anti-Inflammatory and Anti-Cancer Applications
3-Pyridin-2-yl-propionamidine derivatives demonstrate significant potential in anti-inflammatory and anti-cancer treatments. For example, compounds like 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide exhibit anti-inflammatory properties useful in treating conditions like arthritis (Rajeswaran & Srikrishnan, 2008). Additionally, derivatives such as pyridin-2-one and pyridin-2(1H)-thione show potent anti-tumor cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Ahmed et al., 2009).
2. Coordination Polymers and Material Science
In the realm of material science, N,N’-bis(pyridine-4-yl)formamidine, closely related to 3-Pyridin-2-yl-propionamidine, is used to develop coordination polymers with Hg(II). These polymers have potential applications in various fields, including emission studies and gas sorption properties (Hsu et al., 2016).
3. Photophysical Properties and OLEDs
Derivatives of 3-Pyridin-2-yl-propionamidine, such as diplatinum(II) complexes, exhibit near-infrared emission with potential applications in organic light-emitting diodes (OLEDs). This feature is crucial for developing advanced display technologies and lighting applications (Wang et al., 2019).
4. DNA Interaction Studies
Some derivatives are used in studying DNA interactions. For example, propamidine, structurally related to 3-Pyridin-2-yl-propionamidine, binds to the DNA minor groove, providing insights into DNA-ligand interactions, crucial for developing new therapeutics (Nunn & Neidle, 1995).
5. Antimicrobial and Antitubercular Activities
Compounds like 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derived from 3-Pyridin-2-yl-propionamidine show significant antimicrobial and antitubercular activities. These properties are essential for the development of new drugs against resistant strains of bacteria and tuberculosis (Chandrashekaraiah et al., 2014).
6. Luminescent Probes and Cellular Imaging
The cyclometalated iridium(III) complexes containing derivatives of 3-Pyridin-2-yl-propionamidine serve as luminescent probes for cellular imaging. This application is critical in biological research for visualizing and studying cellular processes (Moromizato et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-pyridin-2-ylpropanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)5-4-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXUFRKLPZYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591186 | |
Record name | 3-(Pyridin-2-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-propionamidine | |
CAS RN |
887578-66-7 | |
Record name | 3-(Pyridin-2-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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